molecular formula C16H14N2 B072616 5,6-Diphenyl-2,3-dihydropyrazine CAS No. 1489-06-1

5,6-Diphenyl-2,3-dihydropyrazine

Cat. No.: B072616
CAS No.: 1489-06-1
M. Wt: 234.29 g/mol
InChI Key: RKLPQDGVFVQQOT-UHFFFAOYSA-N
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Description

5,6-Diphenyl-2,3-dihydropyrazine is a heterocyclic compound with the molecular formula C16H14N2. It is characterized by a pyrazine ring substituted with two phenyl groups at the 5 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,6-Diphenyl-2,3-dihydropyrazine can be synthesized through several methods. One common approach involves the condensation of benzil with ethylenediamine under acidic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: Benzil reacts with ethylenediamine in the presence of an acid catalyst, such as hydrochloric acid, to form the intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization to form this compound.

Industrial Production Methods: This includes the use of continuous flow reactors and improved purification techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5,6-Diphenyl-2,3-dihydropyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5,6-diphenylpyrazine.

    Reduction: Reduction reactions can convert it to the corresponding dihydropyrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products:

Scientific Research Applications

5,6-Diphenyl-2,3-dihydropyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-diphenyl-2,3-dihydropyrazine and its derivatives involves interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism depends on the specific derivative and its intended application. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell division processes .

Comparison with Similar Compounds

    5,6-Dimethyl-2,3-dihydropyrazine: Similar structure but with methyl groups instead of phenyl groups.

    5,6-Diphenylpyrazine: The fully oxidized form of 5,6-diphenyl-2,3-dihydropyrazine.

    2,3-Dihydro-5,6-diphenylpyrazine: Another structural isomer with different substitution patterns.

Uniqueness: this compound is unique due to its specific substitution pattern and the resulting electronic and steric effects. These properties make it a valuable intermediate in organic synthesis and a subject of interest in materials science .

Properties

IUPAC Name

5,6-diphenyl-2,3-dihydropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLPQDGVFVQQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292450
Record name 5,6-diphenyl-2,3-dihydropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1489-06-1
Record name 1489-06-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82696
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-diphenyl-2,3-dihydropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 5,6-Diphenyl-2,3-dihydropyrazine?

A1: this compound is a heterocyclic organic compound with the molecular formula C16H14N2. Structural studies using X-ray crystallography reveal that the heterocyclic ring in this compound adopts a screw-boat conformation with all substituents in equatorial positions. []

Q2: How stable is this compound in the presence of oxidizing agents?

A2: this compound is susceptible to oxidation. Research shows that hydrogen peroxide can react with it, leading to ring-opening and ring-contraction products. Instead of forming the expected 1,4-di-N-oxide, the reaction yields N/N′-dibenzoylethylenediamine, N-benzoylethylenediamine, and 2-phenyl-2-imidazoline. [] This information suggests potential instability under oxidative conditions.

Q3: Can this compound act as a ligand in coordination chemistry?

A3: Yes, this compound has demonstrated its ability to function as a ligand in coordination polymers. For instance, it readily coordinates with copper(I) bromide, forming a unique stair-step polymeric network characterized by a Cu2S2 core. [] This finding highlights the compound's potential in materials science and inorganic chemistry.

Q4: Are there any known catalytic applications of this compound derivatives?

A4: While this compound itself hasn't been extensively studied for its catalytic properties, its derivatives, specifically those incorporating chiral centers, have shown promise in asymmetric catalysis. For example, ligands derived from (1S,2R)-1-(adamantan-1-yl)propan-1,2-diamine, which can be synthesized from this compound, have been investigated for their activity in Michael additions, Henry reactions, and epoxidations. []

Q5: What is the impact of substituents on the conformation of this compound derivatives?

A5: The introduction of substituents can influence the conformational preferences of the dihydropyrazine ring. For example, in 2-methyl-3-(4-methylphenyl)-5,6-diphenyl-2,3-dihydropyrazine, the major disorder component of the heterocyclic ring adopts a half-chair conformation with all substituents equatorial. [] Understanding these conformational changes is crucial for comprehending structure-activity relationships.

Q6: What computational chemistry methods have been applied to study this compound and its complexes?

A6: Density functional theory (DFT) calculations have been employed to analyze the energetic features of non-covalent interactions observed in the solid-state structures of copper(I) bromide complexes with this compound derivatives. [] This approach provides valuable insights into the stability and electronic properties of these complexes.

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